D2 C28 Triaromatic sterane
Description
D2 C28 triaromatic sterane is a high-molecular-weight aromatic hydrocarbon biomarker derived from sterols in eukaryotic organisms, particularly algae and marine microorganisms. Its structure consists of three aromatic rings and a 28-carbon skeleton, distinguishing it from mono- and diaromatic steranes. This compound is critical in petroleum geochemistry for assessing thermal maturity, depositional environments, and source rock age . In geological samples, C28 triaromatic sterane often dominates among long-side-chain triaromatic homologs (C26–C29), with higher relative abundances compared to C26 and C27 triaromatic steranes in marine carbonate/marl source systems . Its isotopic and molecular stability makes it resistant to biodegradation, even in moderately degraded oils .
Properties
IUPAC Name |
(17S)-15,16-dideuterio-17-[(2R)-5,6-dimethylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;(17S)-15,16-dideuterio-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36.C27H34/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28;1-18(2)19(3)10-11-20(4)27(5)17-16-25-24-13-12-21-8-6-7-9-22(21)23(24)14-15-26(25)27/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3;6-9,12-15,18-20H,10-11,16-17H2,1-5H3/t20-,21?,28+;19?,20-,27+/m11/s1/i17D,18D;16D,17D/t17?,18?,20-,21?,28+;16?,17?,19?,20-,27+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOSCDGHWUNJHU-BGYIEFNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C.CC(C)C(C)CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C([C@@](C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)(C)[C@H](C)CCC(C)C(C)C)[2H].[2H]C1C([C@@](C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)(C)[C@H](C)CCC(CC)C(C)C)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H70 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D2 C28 Triaromatic sterane involves several steps, starting from simpler aromatic compounds. The process typically includes:
Aromatic ring formation: This step involves the formation of the aromatic rings through cyclization reactions.
Hydrogenation and dehydrogenation: These reactions are used to introduce and remove hydrogen atoms, respectively, to achieve the desired aromatic structure.
Substitution reactions: Various substituents are introduced into the aromatic rings to complete the synthesis.
Industrial Production Methods
Industrial production of this compound is carried out on a larger scale using similar synthetic routes but optimized for efficiency and yield. The process involves:
Bulk chemical reactions: Large-scale reactions are conducted in industrial reactors.
Purification: The product is purified using techniques such as distillation and chromatography to achieve the desired purity.
Quality control: The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
D2 C28 Triaromatic sterane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or alcohols.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine) and alkyl groups (e.g., methyl, ethyl) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
Geochemical Analysis
D2 C28 Triaromatic sterane serves as a crucial biomarker for assessing the maturity of source rocks and crude oils. Its presence can indicate the thermal history of petroleum systems, making it essential in the study of geological processes. Researchers utilize this compound to:
- Determine Source Rock Maturity : By analyzing the ratios of various steranes, including D2 C28, scientists can infer the thermal maturation level of source rocks.
- Assess Oil Migration : The distribution of triaromatic steranes in sedimentary environments helps understand oil migration pathways and reservoir characteristics .
Environmental Monitoring
The compound is also significant in environmental science, particularly in monitoring pollution levels and biodegradation processes:
- Biodegradation Studies : this compound interacts with microbial communities capable of metabolizing polycyclic aromatic hydrocarbons (PAHs). Understanding these interactions aids in assessing biodegradation rates and pathways, which are critical for remediation efforts in contaminated environments.
- Pollution Biomarker : Its presence in environmental samples can indicate contamination levels from petroleum products, assisting in pollution assessment and management strategies .
Analytical Chemistry
In analytical chemistry, this compound is used as an isotopically labeled standard in gas chromatography-mass spectrometry (GC-MS) analyses. This application enhances the accuracy and reliability of measurements related to steranes in various samples:
- Internal Standard for GC-MS : The deuterium labeling allows for precise quantification and differentiation between natural and synthetic steranes, facilitating more accurate environmental assessments.
Biodegradation Pathways
Research has shown that this compound's degradation follows a specific order among its homologs, with C27 being degraded first, followed by C28 and then C29. This degradation pattern is critical for understanding how these compounds persist in contaminated environments and their potential impacts on ecosystems .
Petroleum Geochemistry
In a study examining various crude oil samples, significant concentrations of triaromatic steranes were observed compared to lighter petroleum products. The findings indicated that this compound could serve as a diagnostic tool for evaluating the quality and maturity of crude oils during refining processes .
Mechanism of Action
The mechanism of action of D2 C28 Triaromatic sterane involves its interaction with various molecular targets and pathways. It acts as a biomarker by:
Binding to specific receptors: It binds to receptors in crude oils and hydrocarbon source rocks, allowing for the identification and analysis of these materials.
Participating in metabolic pathways: It is involved in metabolic pathways that lead to the formation and degradation of hydrocarbons.
Influencing thermal maturity: It provides information on the thermal maturity of hydrocarbon source rocks, which is crucial for understanding the geological history of these materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Compositional Differences
Triaromatic steranes are differentiated by carbon number (C26–C29) and side-chain configurations. Key comparisons include:
| Compound | Carbon Chain Length | Aromatic Rings | Common Source Input | Thermal Stability |
|---|---|---|---|---|
| C28 Triaromatic | 28 | 3 | Marine algae, carbonate rocks | High (mature stages) |
| C27 Triaromatic | 27 | 3 | Mixed marine/terrigenous | Moderate |
| C29 Triaromatic | 29 | 3 | Terrigenous plants | Moderate to high |
| Regular Steranes | 27–29 | 0 (saturated) | Eukaryotic organisms | Lower (degrade faster) |
- C28 vs. C27 Triaromatic Steranes: C28 triaromatic sterane is more abundant in marine carbonate systems (e.g., Upper Jurassic to Lower Cretaceous source rocks), whereas C27 correlates with mixed marine-terrigenous inputs . In biodegraded oils, C28 triaromatic sterane persists longer than C27 due to its resistance to microbial alteration .
- C28 vs. C29 Triaromatic Steranes: C29 triaromatic sterane is linked to terrigenous organic matter, with higher abundances in oils derived from land plant-rich source rocks (e.g., Cambrian oils in the Tarim Basin) . The C28/C29 triaromatic sterane ratio is a key indicator for source rock age. For example, a ratio of ~0.92 suggests Upper Jurassic-Lower Cretaceous origins, while higher C28 in Cambrian oils reflects distinct algal contributions .
Contradictions and Limitations
- Source Rock Age Conflicts: While C28 triaromatic sterane is typically linked to Mesozoic carbonates, its high abundance in Cambrian oils (Well TD-2, Tarim Basin) challenges this generalization. This highlights the need for multi-proxy analyses (e.g., combining dinosteroids and isotopic data) .
- Biodegradation Resistance: Although triaromatic steranes are more resistant than regular steranes, severe biodegradation can alter their distributions.
Data Tables
Table 1: Relative Abundance of Triaromatic Steranes in Selected Basins
Table 2: Key Ratios for Source Rock Characterization
Q & A
Basic: How can D2 C28 Triaromatic Sterane be reliably identified and quantified in geological samples?
Methodological Answer:
this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., this compound) to correct for matrix effects and ionization efficiency . Quantification involves integrating peak areas in m/z 231 or 245 fragmentograms, calibrated against certified reference materials (e.g., 100 µg/mL in isooctane) to ensure accuracy . For complex matrices, two-dimensional GC (GC×GC) enhances resolution by separating co-eluting biomarkers .
Basic: What experimental design is recommended for determining C27–C29 sterane distributions, including this compound?
Methodological Answer:
Sample preparation should include Soxhlet extraction of organic-rich shales, followed by liquid chromatography to isolate aromatic fractions. GC-MS analysis using m/z 217 (steranes) and m/z 231 (triaromatics) is standard . Normalize C27, C28, and C29 sterane abundances to total sterane content to minimize instrumental bias. For reproducibility, replicate analyses (n ≥ 3) and spike samples with deuterated analogs (e.g., this compound) to track recovery rates .
Advanced: How can this compound ratios resolve contradictions in thermal maturity assessments?
Methodological Answer:
Conflicting maturity data often arise from facies-dependent sterane ratios. Combine triaromatic steroid maturity parameters (e.g., %TAS, which compares C21–C22 triaromatics to C26–C28 steroids) with C29 sterane epimer ratios (20S/(20S+20R)) to decouple thermal history from depositional environment effects . For example, high %TAS (>60%) with low C29 20S/(20S+20R) (<0.4) may indicate migrated hydrocarbons rather than in-situ maturation .
Advanced: What methodologies differentiate this compound sources in mixed petroleum systems?
Methodological Answer:
Use multi-proxy analysis:
- RI (Refractory Index): Ratio of C26–C28 triaromatic steranes to monomethyl chrysenes distinguishes marine vs. terrigenous inputs .
- C28/C29 Sterane Ratios: High C28 abundance (>30%) correlates with Upper Ordovician marine shales, while Cambrian sources show elevated C26–C27 triaromatics .
- Isotopic Analysis: δ¹³C of this compound (measured via GC-irMS) can trace organic matter origin (e.g., algal vs. bacterial) .
Advanced: How to address discrepancies in triaromatic sterane data across studies?
Methodological Answer:
Contradictions often stem from analytical protocols (e.g., column type, ionization settings) or sample heterogeneity. Standardize workflows by:
- Using identical reference materials (e.g., C28 Triaromatic Sterane Kit ).
- Reporting normalized abundances instead of absolute concentrations .
- Applying multivariate statistics (PCA) to evaluate covariation between steranes, hopanes, and PAHs .
Basic: What quality control measures ensure accuracy in this compound analysis?
Methodological Answer:
- Blanks and Spikes: Include procedural blanks to detect contamination. Spike samples with deuterated standards (e.g., this compound) at known concentrations to monitor recovery (target: 85–115%) .
- Reference Materials: Use certified mixtures (e.g., S-4029-ASS-IO and S-4030-ASS-IO) to validate peak identification and quantification .
- Column Calibration: Regularly test column performance using a C8–C40 alkane standard to ensure retention time stability .
Advanced: Can this compound ratios indicate paleoenvironmental conditions?
Methodological Answer:
Yes. High C28 sterane abundance (22–27% of total steranes) correlates with marine anoxic conditions, as seen in Upper Cretaceous shales . In contrast, brackish-saline lacustrine systems show elevated C27 triaromatics . Pair these with redox-sensitive trace metals (e.g., V/Ni) and δ³⁴S of coexisting pyrite to refine paleoenvironmental models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
